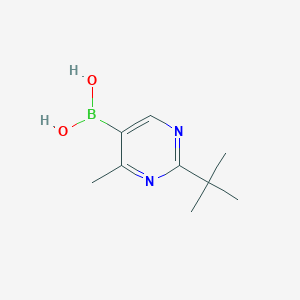

(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid

Description

Properties

Molecular Formula |

C9H15BN2O2 |

|---|---|

Molecular Weight |

194.04 g/mol |

IUPAC Name |

(2-tert-butyl-4-methylpyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C9H15BN2O2/c1-6-7(10(13)14)5-11-8(12-6)9(2,3)4/h5,13-14H,1-4H3 |

InChI Key |

YPZACCHLMMGZND-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(N=C1C)C(C)(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid component can help mitigate the cost of production .

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Organic Synthesis

Role as a Coupling Agent

One of the primary applications of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is as a coupling agent in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids, which is fundamental in constructing complex organic molecules. The presence of the tert-butyl group enhances steric hindrance, which can influence the selectivity and efficiency of these reactions.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Boronic Acid | Reaction Conditions | Yield (%) | Comments |

|---|---|---|---|

| This compound | Pd catalyst, base, solvent | 85 | High selectivity due to steric effects |

| (2-Methylpyrimidin-5-yl)boronic acid | Pd catalyst, base, solvent | 70 | Lower selectivity compared to tert-butyl derivative |

| Phenylboronic acid | Pd catalyst, base, solvent | 60 | Less steric hindrance leads to lower yields |

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit promising anticancer properties. Specifically, they have been evaluated for their inhibitory effects on various kinases that are implicated in cancer progression. For instance, compounds derived from this boronic acid have shown significant inhibition against certain kinases associated with hematological malignancies.

Case Study: Kinase Inhibition

A study evaluated the activity of several pyrimidine analogs on specific kinases such as PfGSK3 and PfPK6. The results demonstrated that this compound derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity against these targets . This positions them as potential candidates for further development as anticancer agents.

Biological Applications

Enzyme Inhibition

The unique structure of this compound allows it to interact selectively with certain enzymes. Its application as a reversible inhibitor for serine proteases has been explored, where it was found to effectively inhibit enzyme activity without permanent modification of the active site.

Sensor Development

Chemical Sensors

Boronic acids are known for their ability to form reversible covalent bonds with diols. This property has been harnessed in developing chemical sensors for glucose detection. The incorporation of this compound into sensor matrices has enhanced sensitivity and selectivity due to its unique structural features.

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophilic groups, forming stable complexes that can inhibit enzyme activity or alter protein function . This mechanism is particularly useful in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Structural and Electronic Variations

Pyrimidine boronic acids exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis with structurally related compounds:

Reactivity in Cross-Coupling Reactions

- Steric Effects : The tert-butyl group in the target compound may slow coupling kinetics compared to smaller substituents (e.g., 2-methyl or 2-methoxy derivatives), but it can prevent undesired side reactions .

- Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) stabilize the boronic acid, while electron-withdrawing groups (e.g., trifluoromethyl) increase its electrophilicity, enhancing reactivity with electron-rich aryl halides .

Physicochemical Properties

- Stability : Bulky substituents (e.g., tert-butyl) reduce boronic acid self-condensation, a common issue in boronate ester formation .

Biological Activity

(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its pyrimidine ring structure, which is known to interact with various biological targets, including enzymes and receptors. The following sections detail the biological activities, mechanisms of action, and relevant research findings regarding this compound.

Boronic acids are known to interact with diols and play a crucial role in enzyme inhibition, particularly in the context of proteases and kinases. The specific interactions of this compound with target proteins can lead to significant biological effects, including:

- Enzyme Inhibition : Boronic acids can serve as inhibitors for various enzymes by forming reversible covalent bonds with active site residues.

- Cell Proliferation Inhibition : Studies have shown that certain boronic acids can inhibit cell growth by interfering with cellular signaling pathways.

Biological Activity Studies

Recent research has focused on the synthesis and evaluation of this compound for its biological activities. Below are key findings from various studies:

Table 1: Biological Activity Summary

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B-16 melanoma | 0.48 - 2.1 | Tubulin polymerization inhibition | |

| Various tumor lines | Varies | Enzyme inhibition via boronate formation |

- Inhibition of Tubulin Polymerization : A study demonstrated that boronic acid derivatives, including those structurally similar to this compound, exhibited potent inhibitory effects on tubulin polymerization. The IC50 values ranged from 0.48 to 2.1 µM, indicating strong activity against cancer cell lines such as B-16 melanoma .

- Cell Growth Inhibition : Another investigation revealed that compounds containing boronic acid moieties inhibited the growth of a variety of human cancer cell lines, suggesting a broad spectrum of activity .

- Apoptotic Induction : The compound was also observed to induce apoptosis in Jurkat cells at concentrations greater than M, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have illustrated the application of this compound in therapeutic contexts:

- Cancer Treatment : Research has indicated that this compound can be utilized in combination therapies for cancer treatment, enhancing the efficacy of traditional chemotherapeutics by targeting multiple pathways simultaneously.

- Kinase Inhibition : The compound's ability to inhibit specific kinase enzymes positions it as a candidate for treating diseases characterized by dysregulated kinase activity, such as certain cancers and metabolic disorders .

Q & A

Q. What are the typical synthetic routes for (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid?

The synthesis generally involves functionalizing a pyrimidine scaffold via Miyaura borylation. A protected pyrimidine precursor (e.g., halogenated derivative) is reacted with bis(pinacolato)diboron or pinacolborane under palladium catalysis (e.g., Pd(dppf)Cl₂). Key parameters include maintaining anhydrous conditions, inert atmosphere (N₂/Ar), and temperatures between 80–100°C. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Catalytic systems and solvent choices (THF or DMF) significantly influence yield .

Q. What safety protocols are essential when handling this compound?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work in a fume hood to avoid inhalation of fine particulates. Storage should be in airtight containers under inert gas, away from moisture and oxidizers. Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Refer to SDS guidelines for tert-butyl-containing compounds, which may pose stability risks under acidic conditions .

Q. How is this compound characterized to confirm structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and boronic acid presence; ¹¹B NMR (δ ~30 ppm) verifies boronate integrity.

- Mass Spectrometry : High-resolution ESI-TOF/MS validates molecular weight (e.g., [M+H]+ ion).

- FT-IR : B-O vibrations (~1340 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) are diagnostic.

- X-ray Crystallography : Single-crystal analysis via SHELX refines bond lengths/angles, critical for confirming steric effects of the tert-butyl group .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for sterically hindered partners?

Steric bulk from the tert-butyl group necessitates tailored conditions:

- Catalyst Screening : Bulky ligands (e.g., SPhos, XPhos) enhance Pd catalyst stability.

- Solvent Effects : Polar aprotic solvents (DMAc, NMP) improve solubility of aromatic partners.

- Microwave Assistance : Short-duration, high-temperature (120–140°C) reactions reduce decomposition.

- Base Selection : Cs₂CO₃ or K₃PO₄ increases coupling efficiency with electron-deficient aryl halides. Evidence shows tert-butyl derivatives achieve >80% yield with bromopyridines but <50% with ortho-substituted aryl chlorides .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies?

Discrepancies in IC₅₀ values often arise from assay conditions:

- Buffer Optimization : Use HEPES (pH 7.4) over Tris to avoid boronate-Tris interactions.

- Redox Stabilizers : Add DTT (1 mM) to prevent boronic acid oxidation.

- Orthogonal Assays : Combine fluorogenic substrate hydrolysis with ITC for direct binding affinity measurements. Comparative studies with methyl or methoxy analogs (e.g., 4-methylpyrimidinyl variants) isolate steric/electronic effects of the tert-butyl group .

Q. How does the tert-butyl group influence crystallographic packing and solubility?

X-ray structures reveal tert-butyl groups induce:

- Crystal Packing : van der Waals interactions dominate, creating hydrophobic channels.

- Solubility Trade-offs : Reduced aqueous solubility (logP ~2.8) vs. enhanced organic solvent compatibility (e.g., DCM, THF). Co-crystallization with cyclodextrins or PEG-based surfactants improves aqueous dispersion for biological assays .

Q. What computational methods predict reactivity trends for this boronic acid?

- DFT Calculations : B3LYP/6-31G(d) models assess frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate boronate-diol interactions (e.g., with serine proteases) to guide inhibitor design.

- Docking Studies : AutoDock Vina evaluates binding poses in enzymatic active sites, correlating with experimental IC₅₀ data .

Methodological Notes

- Contradictory Yield Data : Variability in cross-coupling yields (e.g., 25–89% in ) underscores the need for substrate-specific optimization.

- Enzymatic Assays : Pre-incubate the compound with target enzymes (30 min, 25°C) to ensure boronate ester formation, critical for accurate activity measurements .

- Synthetic Pitfalls : Protodeboronation under acidic conditions necessitates pH monitoring during workup (neutral to mildly basic pH preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.